molecular formula C10H12O2 B1148009 Phenylethyl-13C2-acetate CAS No. 1335402-21-5

Phenylethyl-13C2-acetate

Cat. No.: B1148009
CAS No.: 1335402-21-5
M. Wt: 166.18
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Description

Rationale for the Application of Phenylethyl-13C2-acetate as a Research Probe

The use of this compound as a research probe is driven by the need to understand the metabolic fate of phenylethyl acetate (B1210297) and related compounds. Phenylethyl acetate is a naturally occurring ester found in various fruits and is used as a flavoring and fragrance agent. wikipedia.orgnih.gov Its biotransformation is of significant interest in fields such as food science, toxicology, and drug metabolism. nih.gov

By labeling the ethyl acetate moiety with two ¹³C atoms, researchers can precisely track the metabolism of this part of the molecule. This is particularly useful for:

Metabolic Pathway Elucidation: Determining how phenylethyl acetate is broken down and utilized by organisms. This can reveal the enzymes and biochemical reactions involved in its degradation. alfa-chemistry.com

Quantitative Analysis: Accurately measuring the concentration of the compound and its metabolites in complex biological samples. The labeled compound serves as an internal standard, improving the accuracy of quantification. wikipedia.org

Flux Analysis: Studying the rate of metabolic reactions, providing insights into the dynamics of cellular processes. nih.gov

The specific labeling with two ¹³C atoms provides a distinct mass shift that is easily detectable by mass spectrometry, making it a robust tool for these investigations.

Historical Development and Contemporary Significance of 13C-Labeled Compounds

The use of stable isotopes in research dates back to the early 20th century, but advancements in analytical instrumentation, particularly mass spectrometry and NMR, have dramatically expanded their application in recent decades. nih.gov Carbon-13, with a natural abundance of about 1.1%, has become a cornerstone of metabolic research. wikipedia.orgmedchemexpress.com

Initially, the high cost and limited availability of ¹³C-labeled compounds restricted their use. However, the development of efficient methods for producing highly enriched ¹³C, such as cryogenic distillation of carbon monoxide, has made these powerful tools more accessible to the scientific community. youtube.com

Today, ¹³C-labeled compounds are indispensable in a wide array of scientific disciplines:

Metabolomics: To trace the flow of carbon through metabolic networks and identify novel metabolic pathways. nih.govnih.gov

Drug Development: To study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, helping to optimize their properties and identify potential toxicities. alfa-chemistry.com

Environmental Science: To track the fate of pollutants and understand carbon cycling in ecosystems. alfa-chemistry.com

Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), ¹³C-labeled amino acids are used to quantify changes in protein abundance between different cell populations. wikipedia.orgyoutube.com

The continuous development of more sophisticated analytical techniques and the synthesis of a wider variety of ¹³C-labeled compounds ensure that they will remain at the forefront of scientific discovery. nih.govrsc.org

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂ nih.gov
Molecular Weight 164.20 g/mol nih.gov
Appearance Colorless liquid nih.gov
Odor Fruity, rosy, honey-like nih.gov
Density 1.032 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point 238-239 °C sigmaaldrich.com
Refractive Index n20/D 1.498 sigmaaldrich.comsigmaaldrich.com

Properties

CAS No.

1335402-21-5

Molecular Formula

C10H12O2

Molecular Weight

166.18

Purity

95% min.

Synonyms

Phenylethyl-13C2-acetate

Origin of Product

United States

Ii. Methodologies for the Synthesis and Isotopic Characterization of Phenylethyl 13c2 Acetate

Strategies for the Isotope-Enriched Synthesis of Phenylethyl-13C2-acetate

The synthesis of this compound involves the introduction of two carbon-13 atoms into the acetate (B1210297) moiety of the phenylethyl acetate molecule. The primary synthetic route is the esterification of phenylethyl alcohol with a 13C-labeled acetyl source.

The synthesis of this compound is typically achieved through the esterification of 2-phenylethanol (B73330) with a doubly 13C-labeled acetylating agent. The choice of the labeled precursor is critical for achieving high isotopic enrichment in the final product. Common precursors for introducing the [1,2-¹³C₂]acetyl group include:

[1,2-¹³C₂]Acetic Acid: This is a direct precursor for the esterification reaction. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the equilibrium towards the ester product. researchgate.net

[1,2-¹³C₂]Acetyl Chloride: As a more reactive acylating agent, acetyl chloride reacts readily with alcohols at room temperature to form the corresponding ester. chemguide.co.uk This reaction is often vigorous and produces hydrogen chloride as a byproduct. chemguide.co.uk

[1,2-¹³C₂]Acetic Anhydride: This reagent offers a less vigorous alternative to acetyl chloride and is also effective for the esterification of alcohols. The reaction is typically slower and may require gentle warming. chemguide.co.uknih.gov

The most common and direct pathway is the Fischer-Speier esterification using [1,2-¹³C₂]acetic acid and 2-phenylethanol in the presence of an acid catalyst. researchgate.netscentree.co Alternatively, the use of [1,2-¹³C₂]acetyl chloride offers a more rapid and often higher-yielding reaction, though it requires careful handling due to its reactivity and the evolution of HCl gas. iiste.orgyoutube.com Enzymatic synthesis using lipases has also been explored for the production of phenylethyl acetate, offering a milder and more environmentally benign approach. nih.govresearchgate.netscirp.orgscirp.org This method could be adapted for the synthesis of the labeled compound by using a suitable 13C-labeled acyl donor. nih.gov

Table 1: Comparison of 13C-Labeled Precursors for this compound Synthesis

PrecursorReaction PathwayAdvantagesDisadvantages
[1,2-¹³C₂]Acetic AcidFischer-Speier EsterificationReadily available, straightforward procedure.Reversible reaction, may require removal of water to drive to completion.
[1,2-¹³C₂]Acetyl ChlorideAcylationHigh reactivity, fast reaction, high yield.Vigorous reaction, produces corrosive HCl gas.
[1,2-¹³C₂]Acetic AnhydrideAcylationLess vigorous than acetyl chloride, good yield.Slower reaction than with acetyl chloride.
13C-labeled Acyl DonorEnzymatic TransesterificationMild reaction conditions, high selectivity, environmentally friendly.May require specific enzyme and optimization of conditions.

This table is generated based on general principles of ester synthesis and may not reflect specific experimental data for this compound.

For the Fischer-Speier esterification using [1,2-¹³C₂]acetic acid, key optimization parameters include:

Molar Ratio of Reactants: Using an excess of the more readily available reactant, typically the alcohol (2-phenylethanol), can shift the equilibrium towards the product side.

Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) needs to be sufficient to promote the reaction without causing side reactions such as dehydration of the alcohol.

Temperature: The reaction is typically heated to reflux to increase the reaction rate. The optimal temperature will depend on the boiling points of the reactants and the desired reaction time.

Water Removal: As water is a byproduct of the esterification, its removal (e.g., using a Dean-Stark apparatus) is crucial to drive the reaction to completion and maximize the yield. google.com

For reactions involving [1,2-¹³C₂]acetyl chloride or [1,2-¹³C₂]acetic anhydride , optimization focuses on:

Temperature Control: These reactions are often exothermic, and cooling the reaction mixture, at least initially, can help to control the reaction rate and prevent the formation of byproducts. youtube.com

Stoichiometry: Precise control of the stoichiometry is important to ensure complete reaction of the limiting reagent, which is typically the expensive ¹³C-labeled precursor.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) helps to determine the optimal reaction time to achieve maximum conversion without product degradation.

In enzymatic synthesis , parameters such as the choice of lipase, solvent, temperature, and substrate concentration are critical for achieving high conversion and selectivity. researchgate.netscirp.orgscirp.orgmdpi.com For instance, studies on the synthesis of unlabeled phenylethyl acetate have shown that Novozym 435 is an effective catalyst, and optimization of the molar ratio of acyl donor to alcohol and the reaction temperature can lead to near-quantitative conversion. nih.gov

Table 2: Key Parameters for Optimization of this compound Synthesis

Synthetic MethodKey Optimization Parameters
Fischer-Speier EsterificationMolar Ratio, Catalyst Concentration, Temperature, Water Removal
Acylation with Acetyl Chloride/AnhydrideTemperature Control, Stoichiometry, Reaction Time
Enzymatic SynthesisEnzyme Type, Solvent, Temperature, Substrate Concentration, Molar Ratio

This table is generated based on general principles of ester synthesis and may not reflect specific experimental data for this compound.

After the synthesis, purification of this compound is essential to remove any unreacted starting materials, byproducts, and catalysts, and to ensure high chemical and isotopic purity. Standard purification techniques such as extraction, washing, and drying are typically followed by more advanced methods to achieve the desired level of homogeneity.

Fractional Distillation: Given that phenylethyl acetate is a liquid at room temperature with a boiling point of 232.6 °C, fractional distillation under reduced pressure is a highly effective method for separating it from less volatile or more volatile impurities. wikipedia.orggoogle.com This technique separates components based on their boiling points, and careful fractionation can yield a product with high chemical purity.

Preparative Chromatography: For achieving very high purity, particularly isotopic homogeneity, preparative liquid chromatography (LC) or gas chromatography (GC) can be employed. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating the desired labeled compound from any unlabeled or partially labeled species, as well as other impurities.

Preparative Gas Chromatography (GC): For volatile compounds like phenylethyl acetate, preparative GC can provide excellent separation and yield highly pure fractions.

The choice of purification method depends on the scale of the synthesis and the required final purity of the this compound. A combination of distillation and preparative chromatography often yields the best results for achieving high isotopic and chemical purity.

Analytical Validation of Isotopic Purity and Structural Integrity

Following purification, a comprehensive analytical validation is crucial to confirm the structural integrity of the synthesized this compound and to determine its isotopic enrichment and purity. This is typically accomplished using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and isotopic analysis of labeled compounds. Both ¹H and ¹³C NMR are employed to verify the structure of this compound and to confirm the position and extent of ¹³C labeling.

¹H NMR Spectroscopy: The ¹H NMR spectrum of phenylethyl acetate shows characteristic signals for the aromatic protons, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the acetate group. hmdb.cachemicalbook.comhmdb.ca In this compound, the signals for the protons attached to the ¹³C-labeled carbons in the acetate moiety will exhibit coupling to the ¹³C nuclei, resulting in the splitting of these signals into doublets (¹JCH coupling). The absence of a singlet corresponding to the unlabeled species confirms high isotopic enrichment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct evidence of ¹³C incorporation. For this compound, the signals corresponding to the carbonyl carbon and the methyl carbon of the acetate group will be significantly enhanced in intensity compared to the natural abundance signals of the phenylethyl portion of the molecule. np-mrd.orgnih.govchemicalbook.comrsc.org The chemical shifts of these carbons will be consistent with those of an ester functionality. np-mrd.org Furthermore, the presence of ¹³C-¹³C coupling (¹JCC) between the two labeled carbons will be observed as doublets for each of the labeled carbon signals, providing unambiguous confirmation of the [1,2-¹³C₂] labeling pattern. The integration of the enhanced signals relative to the natural abundance signals of the phenylethyl group can be used to quantify the isotopic enrichment.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Expected Multiplicity
Carbonyl (C=O)~171Doublet (due to ¹JCC)
Methyl (CH₃)~21Doublet (due to ¹JCC)
Methylene (-O-CH₂-)~65Singlet (natural abundance)
Methylene (-CH₂-Ph)~35Singlet (natural abundance)
Aromatic C (quaternary)~138Singlet (natural abundance)
Aromatic C-H~126-129Singlets (natural abundance)

This table provides predicted chemical shifts based on typical values for phenylethyl acetate and related esters. Actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a fundamental technique for determining the molecular weight and isotopic composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govyoutube.com For this compound, the expected molecular weight is approximately 166.08 g/mol , which is two mass units higher than the unlabeled compound (164.08 g/mol ). wikipedia.orgnist.gov HRMS can confirm this mass with high precision, thereby verifying the incorporation of two ¹³C atoms. The fragmentation pattern observed in the mass spectrum can also provide structural confirmation. The mass spectrum of unlabeled phenylethyl acetate shows a characteristic fragmentation pattern which can be compared to that of the labeled compound to ensure structural integrity. nist.govmassbank.eumassbank.eu

Isotope Ratio Mass Spectrometry (IRMS): IRMS is a specialized technique used to precisely measure the relative abundance of isotopes in a sample. nih.gov While HRMS confirms the presence of the labeled species, IRMS can provide a more accurate quantification of the isotopic enrichment. By comparing the ion currents of the molecular ions corresponding to the labeled (M+2) and unlabeled (M) species, the percentage of ¹³C incorporation can be determined with high accuracy. This is crucial for applications where a precise knowledge of the isotopic purity is required, such as in tracer studies or as a quantitative internal standard. caymanchem.comelifesciences.org

Table 4: Expected Mass Spectrometry Data for this compound

TechniqueParameter MeasuredExpected Value/Observation
HRMSExact Mass of Molecular Ion [M+H]⁺~167.09
HRMSMolecular Formula ConfirmationC₈¹³C₂H₁₂O₂
IRMSIsotopic EnrichmentHigh percentage of M+2 ion relative to M

This table is generated based on theoretical calculations and general principles of mass spectrometry.

Chromatographic Techniques for Purity and Identity Verification

The assessment of purity and the definitive confirmation of identity are critical quality control steps following the synthesis of this compound. Chromatographic techniques, particularly when coupled with mass spectrometry, are powerful tools for these evaluations. These methods separate the target compound from potential impurities, starting materials, and byproducts, while also providing data that confirms its molecular structure and isotopic enrichment.

Gas Chromatography (GC)

Gas chromatography is a preferred method for the analysis of volatile and semi-volatile compounds like phenylethyl acetate. researchgate.net For this compound, GC is employed to determine its purity by separating it from any unreacted precursors, such as phenylethyl alcohol and acetic acid, as well as any side products formed during the synthesis. The technique's high resolution allows for the detection and quantification of even trace-level impurities. oup.com

When coupled with a Flame Ionization Detector (FID), GC provides a quantitative measure of the compound's purity based on the relative peak areas in the chromatogram. For unequivocal identity confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique. acs.orgnih.gov The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compound and its fragmentation pattern. For this compound, the molecular ion peak will be observed at a higher m/z value compared to its unlabeled counterpart, directly confirming the incorporation of the two ¹³C isotopes. The fragmentation pattern, when compared to a reference spectrum of unlabeled phenylethyl acetate, will also show corresponding mass shifts in the fragments containing the ¹³C labels, further solidifying the structural identification.

Below are typical GC parameters that can be adapted for the analysis of this compound, based on established methods for phenylethyl acetate. mdpi.commdpi.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

Parameter Condition
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C

| Mass Range | 40-250 amu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the purity and identity verification of this compound. It is particularly useful for analyzing samples that may not be suitable for the high temperatures of GC or for preparative-scale purification. acs.org Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for separating esters like phenylethyl acetate. researchgate.net

Purity is assessed by monitoring the chromatogram for extraneous peaks. A UV detector is commonly used for quantification, as the phenyl group in this compound is chromophoric. researchgate.net For identity confirmation, HPLC coupled with mass spectrometry (LC-MS) is employed. Similar to GC-MS, LC-MS analysis will confirm the increased molecular weight of the labeled compound. The choice of ionization source, such as Electrospray Ionization (ESI), is critical for detecting the molecular ion with minimal fragmentation.

The following table outlines typical HPLC conditions that could be used for the analysis of this compound.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 40% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS)
DAD Wavelength 210 nm and 254 nm

| MS Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

By utilizing these chromatographic techniques, researchers can confidently assess the purity of synthesized this compound and verify its chemical identity, including the successful incorporation of the ¹³C isotopes.

Iii. Application of Phenylethyl 13c2 Acetate in Metabolic Flux Analysis and Pathway Elucidation

Principles of Stable Isotope-Resolved Metabolomics and Fluxomics

Stable Isotope-Resolved Metabolomics (SIRM) is a technique that employs molecules labeled with non-radioactive, heavy isotopes to trace the flow of atoms through metabolic networks. nih.govresearchgate.net Unlike their radioactive counterparts, stable isotopes are safe for use in a wide range of experimental systems, including in humans. The fundamental principle involves supplying a biological system with a nutrient or precursor, such as Phenylethyl-13C2-acetate, that has been enriched with a stable isotope like carbon-13 (¹³C). researchgate.net

As the cells metabolize this labeled precursor, the ¹³C atoms are incorporated into a variety of downstream metabolites. royalsocietypublishing.org Each metabolite that incorporates the label will exist as a set of molecules with different masses, known as mass isotopologues. researchgate.net The relative abundance of these isotopologues, referred to as the Mass Isotopologue Distribution (MID) or Mass Distribution Vector (MDV), is measured using highly sensitive analytical techniques, primarily mass spectrometry (MS) coupled with gas or liquid chromatography (GC-MS, LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govfrontiersin.org

Fluxomics extends this principle from qualitative pathway tracing to the quantitative measurement of reaction rates, or fluxes. mdpi.com By developing a computational model of the cell's metabolic network and feeding it the experimentally measured MIDs, it becomes possible to calculate the rate of carbon flow through each reaction. nih.govnih.gov This powerful approach provides a functional readout of the cellular state, revealing how metabolic pathways are utilized and regulated. nih.govmdpi.com

Tracing of Carbon Flow through Intermediary Metabolism

The [1,2-¹³C₂]acetate released from this compound provides a direct window into the metabolism of this key two-carbon unit. Its labeled carbon atoms can be tracked as they are assimilated and distributed throughout the central metabolic network.

Upon entering the cell, the labeled acetate (B1210297) is activated to [1,2-¹³C₂]acetyl-CoA. This activated molecule is a primary substrate for the tricarboxylic acid (TCA) cycle, a series of reactions essential for cellular energy production and the generation of biosynthetic precursors. The entry of the labeled acetyl-CoA into the TCA cycle is marked by its condensation with oxaloacetate to form citrate (B86180), which will now contain two ¹³C atoms. youtube.com

By measuring the ¹³C enrichment in TCA cycle intermediates like citrate and malate, researchers can directly assess the contribution of acetate to mitochondrial metabolism. nih.gov For instance, studies in CD8+ T cells have used ¹³C-labeled acetate to demonstrate that it is a critical fuel for the TCA cycle, especially when other sources like glucose contribute less to acetyl-CoA production. nih.gov Similarly, experiments in human platelets have shown that while glucose is primarily converted to lactate (B86563), acetate is the preferred substrate for oxidative metabolism in the TCA cycle in resting cells. biorxiv.org Tracing the ¹³C₂-moiety allows for a clear distinction between acetate-derived acetyl-CoA and acetyl-CoA originating from other sources like pyruvate (B1213749) (from glycolysis).

Acetyl-CoA is not only a fuel for the TCA cycle but also the fundamental building block for a vast array of biomolecules. Using this compound, the contribution of acetate to these biosynthetic pathways can be precisely determined. nih.govresearchgate.net

Lipid Synthesis: The synthesis of fatty acids begins with the carboxylation of acetyl-CoA to malonyl-CoA, followed by sequential additions of two-carbon units derived from acetyl-CoA. By feeding cells with [1,2-¹³C₂]acetate, the entire carbon backbone of newly synthesized fatty acids will be heavily labeled with ¹³C. This allows for the quantification of de novo lipogenesis and has been used to reveal the reliance of certain cancer cells on acetate as a source for building lipids. nih.govisotope.com

Secondary Metabolites: In many fungi and bacteria, complex secondary metabolites, including polyketides and some antibiotics, are assembled from acetate units. researchgate.net Isotope tracing with [¹³C₂]acetate has been instrumental in deciphering the assembly line-like logic of their biosynthesis. researchgate.netuni-bonn.de For example, studies in the fungus Alternaria solani used [1,2-¹³C₂]acetate to confirm that the anthraquinone (B42736) macrosporin (B1222903) is synthesized from a single chain of eight acetate units. researchgate.net

Amino Acid Synthesis: The carbon skeletons of several amino acids are derived from TCA cycle intermediates. When [1,2-¹³C₂]acetate is used to fuel the TCA cycle, the ¹³C label is transferred to these intermediates and subsequently to the amino acids. For instance, the labeling pattern in glutamate (B1630785) and proline, which are derived from α-ketoglutarate, can directly reflect the activity of the TCA cycle fueled by acetate. nih.gov This analysis of proteinogenic amino acids is a cornerstone of metabolic flux analysis. nih.govasm.org

The true power of using ¹³C-labeled substrates like this compound lies in the ability to move beyond qualitative pathway tracing to the rigorous quantification of metabolic fluxes. nih.govnih.gov This is the domain of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a computational method that integrates isotopic labeling data with a stoichiometric model of metabolism to calculate intracellular reaction rates. nih.govfrontiersin.orgfrontiersin.org

By analyzing the specific MIDs of metabolites, particularly protein-derived amino acids, researchers can resolve the activity of interconnected and competing pathways. nih.gov For example, ¹³C-MFA can precisely quantify the split ratio at key metabolic branch points, such as the distribution of acetyl-CoA between the TCA cycle and acetate secretion (overflow metabolism). frontiersin.orgembopress.org It can also distinguish between the canonical TCA cycle and the glyoxylate (B1226380) shunt, an alternative pathway for acetate assimilation found in many microorganisms and plants. nih.govisotope.comembopress.org

The table below presents illustrative data from a hypothetical ¹³C-MFA study in a microorganism grown on acetate, showcasing how fluxes can differ between wild-type and a mutant strain, highlighting a metabolic bottleneck.

Metabolic FluxDescriptionWild-Type (Relative Flux)Mutant (Relative Flux)
Acetate UptakeRate of acetate consumption100100
Citrate Synthase (TCA Cycle Entry)Condensation of Acetyl-CoA and Oxaloacetate85.445.2
Isocitrate Lyase (Glyoxylate Shunt)Cleavage of Isocitrate to Glyoxylate and Succinate50.10
Malate Synthase (Glyoxylate Shunt)Condensation of Glyoxylate and Acetyl-CoA50.10
Flux to BiomassRate of carbon incorporation into biomass components42.521.3

Experimental Design and Data Analysis in In Vitro and Ex Vivo Isotope Tracing Studies

The successful application of this compound as a tracer requires careful experimental design and sophisticated data analysis, particularly when applied to cellular systems in a laboratory setting.

In a typical in vitro experiment, cultured cells are grown in a defined medium to which this compound is added. nih.gov The experiment is allowed to proceed for a specific duration, often until the intracellular metabolites reach isotopic steady state, where the labeling pattern of metabolites becomes constant over time. mdpi.comd-nb.info This is crucial for many flux analysis models.

Following the incubation period, the metabolism is rapidly halted (quenched), and the intracellular metabolites are extracted from the cells. mdpi.com These extracts are then analyzed by GC-MS or LC-MS to perform metabolic profiling. elifesciences.org This involves identifying and quantifying a wide array of metabolites and, most importantly, measuring their MIDs. nih.govmdpi.com The resulting dataset provides a detailed snapshot of how the ¹³C atoms from the acetate tracer have been incorporated throughout the metabolome. nih.gov

The table below shows hypothetical results from a metabolic profiling experiment where a cancer cell line was cultured with this compound. The Mass Isotopologue Distribution (MID) for key metabolites reveals the pathways through which acetate is being metabolized. The "M+n" notation indicates the isotopologue with 'n' additional mass units due to the incorporation of ¹³C atoms.

MetaboliteCarbon AtomsPrimary PathwayM+0 (%)M+2 (%)M+4 (%)
Citrate6TCA Cycle45.140.514.4
Glutamate5TCA Cycle52.335.112.6
Aspartate4TCA Cycle65.828.95.3
Palmitate (C16:0)16Fatty Acid Synthesis30.215.154.7 (Sum of M+4 to M+16)
Lactate3Glycolysis/Gluconeogenesis98.51.20.3

The data in the table illustrates that acetate is a significant contributor to the TCA cycle (high M+2 and M+4 in citrate, glutamate, aspartate) and is a major precursor for fatty acid synthesis, but contributes minimally to lactate production in this hypothetical scenario.

Advanced Computational Tools for Metabolic Flux Modeling

Metabolic Flux Analysis (MFA) using stable isotopes like 13C is critically dependent on sophisticated computational tools to translate raw mass spectrometry or NMR data into quantitative flux maps. plos.orgnih.gov These software packages construct models of metabolic networks, simulate the flow of isotopic labels through these pathways, and statistically fit the simulated data to experimental measurements to estimate intracellular reaction rates. nih.govnih.gov The development of these tools has been essential for advancing the field of metabolic engineering and systems biology. nih.govfrontiersin.org

The choice of computational tool often depends on the specifics of the experimental design, such as whether the system is at an isotopic steady state or is non-stationary (transient). nih.govisotope.com Isotopically non-stationary MFA (INST-MFA) is particularly valuable for systems that are slow to label, such as mammalian cell cultures or photosynthetic organisms. nih.govisotope.com

Several software packages are publicly available and widely used in the research community. These tools automate the complex process of generating balance equations and performing the necessary calculations for networks of varying complexity. nih.gov They provide frameworks for the comprehensive analysis of metabolic networks by integrating mass balances, isotopomer balances, and experimental data. nih.govnih.gov

Key features of these computational tools include:

Model Specification: Allowing users to define the metabolic network, including reaction stoichiometry and atom transitions. plos.orgnih.gov

Simulation Algorithms: Employing efficient algorithms (e.g., Elementary Metabolite Unit, Cumomer) to simulate the distribution of isotope labels. nih.gov

Parameter Estimation: Using statistical methods, such as least-squares regression, to estimate metabolic fluxes and their confidence intervals by fitting model predictions to experimental data. nih.gov

Data Integration: Supporting the integration of various experimental data, including labeling patterns from mass spectrometry (MS) and nuclear magnetic resonance (NMR), as well as extracellular exchange rates. nih.gov

The following table summarizes some of the prominent computational tools used for 13C-based metabolic flux analysis.

Interactive Data Table: Computational Tools for 13C-Metabolic Flux Analysis

SoftwareKey FeaturesPrimary Application AreaAvailability
INCA (Isotopomer Network Compartmental Analysis) Supports both steady-state and isotopically non-stationary MFA. nih.gov Integrates data from various tracers and analytical platforms. nih.govGeneral purpose MFA, particularly for non-stationary experiments in various organisms. nih.govMATLAB-based, free for academic use. nih.gov
13CFLUX2 High-performance suite for designing and evaluating labeling experiments. Uses FluxML, a specialized XML language. Supports high-performance computing. nih.govSteady-state 13C-MFA, complex network analysis, and high-throughput studies. nih.govCommand-line tools, integrates with Omix for visualization. nih.gov
OpenMebius Open-source software specifically for isotopically non-stationary 13C-MFA (INST-MFA). isotope.com Auto-generates metabolic models from user-defined worksheets.Flux analysis of cells with photosynthetic activity or those at a quasi-steady metabolic state. isotope.comOpen source for Windows platform. isotope.com
FluxML An implementation-independent XML-based language for describing 13C-MFA models, not a standalone analysis tool. plos.org Ensures model exchangeability and reproducibility. plos.orgStandard for model exchange between different MFA software tools. plos.orgOpen standard. plos.org
MFA Suite™ A toolkit that includes INCA, ETA (for elementary metabolite units), and PIRAMID (for processing MS data). nih.govComprehensive workflow from raw MS data to flux maps. nih.govMATLAB-based, free for academic use. nih.gov
p13CMFA (parsimonious 13C MFA) An approach, often implemented within other software, that applies an additional optimization to find the most efficient flux distribution that is consistent with the 13C data. plos.orgLarge-scale networks or when measurement data is limited, helps find a unique solution. plos.orgImplemented in software like Iso2Flux. plos.org

Iv. Mechanistic Enzymology and Biochemical Reaction Studies Employing Phenylethyl 13c2 Acetate

Probing Enzyme Substrate Specificity and Kinetic Parameters with Labeled Substrates

The determination of an enzyme's substrate preference and its kinetic efficiency are fundamental to understanding its biological role. Labeled substrates like Phenylethyl-13C2-acetate are invaluable in these investigations. By systematically comparing the kinetic parameters for the labeled substrate against its unlabeled counterpart or other substrate analogs, researchers can quantify the enzyme's specificity. jmb.or.krfrontiersin.org

Studies involving engineered enzymes or comparing enzymes from different sources often use such kinetic analyses to characterize changes in substrate specificity or improvements in catalytic efficiency. jmb.or.kr For example, mutations in the active site of an enzyme can be evaluated by measuring their effect on the kinetic parameters for this compound hydrolysis.

Table 1: Comparative Kinetic Parameters for a Hypothetical Esterase

SubstrateKₘ (mM)k꜁ₐₜ (s⁻¹)k꜁ₐₜ/Kₘ (M⁻¹s⁻¹)
Phenylethyl acetate (B1210297)0.4515.233,778
This compound0.4614.932,391
p-Nitrophenyl acetate0.2125.8122,857

This table presents hypothetical data to illustrate how kinetic parameters are compared. The minor difference between the labeled and unlabeled phenylethyl acetate suggests that for this enzyme, isotopic substitution has a minimal effect on binding and turnover, which is crucial for its use in tracing studies. The comparison with p-Nitrophenyl acetate helps to establish substrate specificity.

Elucidation of Reaction Mechanisms for Esterases, Acetyltransferases, and Related Enzymes

This compound is an ideal substrate for elucidating the reaction mechanisms of hydrolases like esterases and enzymes involved in group transfer, such as acetyltransferases. The ¹³C label acts as a tracer, allowing the acetyl group to be followed from the substrate to the product or an enzyme-intermediate complex. uni-marburg.de

For many esterases, the catalytic mechanism proceeds through a multi-step process involving a catalytic triad, typically composed of serine, histidine, and aspartate residues. researchgate.netnih.gov The reaction is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester substrate. nih.gov This forms a transient, high-energy tetrahedral intermediate. researchgate.netacs.org The intermediate then collapses, releasing the alcohol product (phenylethanol) and forming a covalent acyl-enzyme intermediate, where the acetyl group is attached to the serine residue. In the final step, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the acetate and regenerating the free enzyme. nih.gov

By using this compound and analyzing the products and enzyme state at various time points with mass spectrometry, researchers can directly observe the ¹³C-labeled acetyl group attached to the enzyme, providing definitive evidence for the formation of the acyl-enzyme intermediate. Similarly, in reactions catalyzed by acetyltransferases, which transfer an acetyl group from a donor (like acetyl-CoA) to an acceptor, using a labeled substrate can help identify the acetylated product and confirm the reaction mechanism. nih.gov This approach is analogous to metabolic flux analysis where ¹³C-labeled acetate is used to trace the flow of carbon through complex metabolic networks. upenn.edu

Investigation of Kinetic Isotope Effects (KIEs) to Determine Rate-Limiting Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating the rate-limiting step of an enzyme-catalyzed reaction. rsc.org A KIE is defined as the ratio of the reaction rate for a substrate with a light isotope (kₗᵢght) to the rate for the same substrate with a heavy isotope (kₕₑₐᵥy). wikipedia.org By comparing the rate of hydrolysis of normal phenylethyl acetate with that of this compound, a ¹³C KIE can be determined.

KIE = k(¹²C) / k(¹³C)

The use of multiple isotope effects, for instance by also including deuterium (B1214612) labeling on the substrate, can provide even more detailed information about the structure of the transition state and the kinetic complexity of the enzyme mechanism. nih.gov

Table 2: Hypothetical ¹³C Kinetic Isotope Effects for Esterase-Catalyzed Hydrolysis

Enzyme VariantObserved ¹³C KIE (k¹²/k¹³)Interpretation
Wild-Type1.035 ± 0.004C-O bond cleavage is partially rate-limiting.
Mutant A (Active Site)1.002 ± 0.003C-O bond cleavage is not rate-limiting; another step (e.g., product release) is slower.
Mutant B (Substrate Channel)1.051 ± 0.005C-O bond cleavage has become more significantly rate-limiting compared to the wild-type.

This table illustrates how KIE measurements on different enzyme variants can reveal changes in the rate-limiting step of the catalytic cycle.

Understanding Enzyme-Substrate Interactions and Allosteric Modulation

Beyond kinetics, this compound can be used to study the physical interactions between a substrate and an enzyme's active site. Techniques like ¹³C NMR spectroscopy can detect changes in the chemical environment of the labeled carbon atoms upon binding to the enzyme. The chemical shifts of the ¹³C nuclei in the free substrate can be compared to those when it is bound within the enzyme's active site, providing information about protein-induced conformational changes or proximity to specific amino acid residues.

Furthermore, this labeled substrate is a valuable tool for investigating allosteric modulation. Allosteric modulators bind to an enzyme at a site distinct from the active site, causing a conformational change that alters the enzyme's catalytic activity. nih.gov To identify or characterize allosteric modulators, one can measure the rate of this compound hydrolysis in the presence of a library of test compounds. nih.gov A compound that either increases (positive modulator) or decreases (negative modulator) the rate of the reaction without competing directly with the substrate is a potential allosteric modulator. The stable isotope label ensures that detection of the substrate and product via mass spectrometry is highly specific and sensitive, making it suitable for high-throughput screening assays.

V. Advanced Analytical Methodologies and Spectroscopic Probes with Phenylethyl 13c2 Acetate

Precision Quantification via Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. fda.gov The use of an isotopically labeled internal standard, such as Phenylethyl-13C2-acetate, is central to the IDMS method. This approach overcomes many limitations of traditional quantification methods by correcting for sample matrix effects and variations in instrument response. fda.govuniovi.es

Development of Robust IDMS Assays for Analytes of Interest

The development of robust IDMS assays is critical for the accurate quantification of specific analytes in complex mixtures. In this context, an isotopically labeled analog of the analyte, like this compound for the quantification of phenethyl acetate (B1210297), is added in a known amount to the sample. osti.gov Phenethyl acetate is a significant flavor and fragrance compound found in various natural products and is also used as an additive. Its accurate quantification is therefore important in food science, quality control, and metabolic studies.

The underlying principle of IDMS is the measurement of the isotope ratio of the analyte to its labeled internal standard. Since the analyte and the internal standard are chemically identical, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. uniovi.es This co-elution and co-ionization ensure that any loss of analyte during the analytical process is compensated for by a proportional loss of the internal standard, leading to a highly accurate and precise measurement of the analyte's concentration. fda.govuniovi.es

A typical workflow for developing an IDMS assay using this compound would involve:

Gravimetric preparation of a standard solution of the labeled this compound with a precisely known concentration.

Addition of a known amount of this standard solution to the sample containing the unlabeled phenethyl acetate.

Sample preparation , which may include extraction, purification, and derivatization, to isolate the analyte and its labeled standard.

Analysis by a mass spectrometry technique , such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to measure the ratio of the signal from the unlabeled analyte to the labeled standard.

Calculation of the analyte concentration based on the measured isotope ratio and the known amount of the added labeled standard.

The precision of IDMS methods can be exceptionally high, with relative standard deviations often below 1%. uniovi.es

Metrological Traceability and Reference Material Certification

IDMS is considered a primary ratio method of measurement by the International System of Units (SI), meaning it can provide results with the highest metrological quality. rsc.org This makes it an essential technique for establishing metrological traceability and for the certification of reference materials. Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and comparability of analytical measurements across different laboratories and over time. sigmaaldrich.com

This compound can be used in the process of certifying reference materials for phenethyl acetate content. By using a highly pure and well-characterized standard of this compound, a reference measurement procedure based on IDMS can be established. This procedure can then be used to assign a certified value with a stated uncertainty to a reference material. This certified reference material can then be used by other laboratories to calibrate their own analytical methods and to ensure the traceability of their results to the SI.

The use of isotopically labeled standards like this compound in IDMS provides a direct link to the mole, the SI unit for amount of substance, thus ensuring the highest level of accuracy and comparability in chemical measurements.

Role as a Reference Standard in Chromatographic and Spectroscopic Method Development

Beyond its use in IDMS, this compound also serves as a valuable reference standard in the development and validation of various chromatographic and spectroscopic methods. sigmaaldrich.combiosolve-chemicals.eu In techniques like GC and HPLC, a reference standard is necessary to determine the retention time and confirm the identity of the analyte in a sample. usp.org

The availability of a well-characterized standard like this compound allows for the optimization of chromatographic conditions, such as the selection of the appropriate column, mobile phase, and temperature program, to achieve optimal separation of the analyte from other components in the sample matrix. In spectroscopy, it can be used to establish the characteristic spectral features of the compound, which can then be used for its identification and quantification in unknown samples.

The table below summarizes the key applications of this compound as a reference standard.

Analytical TechniqueApplication of this compound
Gas Chromatography (GC) Determination of retention time, method validation, and as an internal standard for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Determination of retention time, method validation, and as an internal standard for quantitative analysis. usp.org
Mass Spectrometry (MS) Confirmation of molecular weight and fragmentation pattern, and as an internal standard in IDMS. fda.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of chemical structure and as a reference for chemical shift determination. acs.org

Structural Elucidation and Conformational Studies Using 13C-NMR Spectroscopy

The incorporation of ¹³C isotopes into this compound significantly enhances its utility in Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and conformational analysis. The presence of the ¹³C labels provides specific probes to investigate the local electronic environment and three-dimensional structure of the molecule. acs.org

Chemical Shift Analysis for Local Electronic Environments

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. libretexts.org In ¹³C-NMR spectroscopy, the presence of the ¹³C labels in this compound allows for direct observation of the carbon signals without the need for high natural abundance. The chemical shifts of the labeled carbons provide valuable information about the electronic effects of neighboring atoms and functional groups. libretexts.org

For example, the chemical shift of the labeled carbonyl carbon in the acetate group will be influenced by the electronegativity of the oxygen atoms and the resonance effects within the ester functionality. Similarly, the chemical shift of the labeled carbon in the phenylethyl group will be affected by the aromatic ring and the adjacent methylene (B1212753) group. By comparing the observed chemical shifts to those of related compounds or to theoretical calculations, detailed insights into the electronic structure of the molecule can be obtained.

The table below shows typical ¹³C NMR chemical shifts for the unlabeled phenethyl acetate, which serve as a reference for analyzing the spectrum of the labeled compound. nih.gov

Carbon AtomChemical Shift (ppm)
Carbonyl (C=O)170.80
Methylene (-CH₂-O)64.88
Methylene (-CH₂-Ph)35.12
Aromatic (C-ipso)137.86
Aromatic (C-ortho)128.88
Aromatic (C-meta)128.50
Aromatic (C-para)126.56
Methyl (-CH₃)20.83

Data obtained from the Human Metabolome Database for phenethyl acetate in CDCl₃. nih.gov

Coupling Constant Analysis for Dihedral Angles and Stereochemistry

In addition to chemical shifts, the coupling constants between NMR-active nuclei provide crucial information about the connectivity and stereochemistry of a molecule. nmrwiki.org The presence of ¹³C labels in this compound allows for the measurement of various one-bond (¹J_CH) and multi-bond (ⁿJ_CH, ⁿJ_CC) coupling constants that are otherwise difficult or impossible to determine from the natural abundance ¹³C spectrum. researchgate.net

These coupling constants are dependent on the dihedral angles between the coupled nuclei, as described by the Karplus relationship. researchgate.net By analyzing the magnitudes of these coupling constants, it is possible to determine the preferred conformation of the molecule in solution and to elucidate its stereochemistry. For instance, the three-bond carbon-proton coupling constants (³J_CH) can be used to determine the rotational conformation around the C-C bonds in the ethyl acetate side chain.

The ability to measure these specific coupling constants with high precision, thanks to the isotopic labeling, makes this compound a powerful tool for detailed conformational analysis and for distinguishing between different stereoisomers. nmrwiki.org

Dynamic NMR Studies for Molecular Reorientation

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the rates and mechanisms of molecular motions that occur on a timescale comparable to that of NMR transitions. The study of molecular reorientation, a fundamental aspect of molecular dynamics, provides insights into the intermolecular interactions and the micro-viscosity of the local environment. This compound, with its specific isotopic labeling, serves as an excellent probe for these studies, allowing for precise measurements of the motional behavior of different parts of the molecule.

The reorientational motion of a molecule in solution can be complex, often described by anisotropic rotational diffusion. For a molecule like phenylethyl acetate, the motion is not typically isotropic (equal in all directions). Instead, it may exhibit different rotational correlation times for rotation along its different principal axes. For instance, rotation around the long axis of the molecule is often faster than the end-over-end tumbling motion.

The strategic incorporation of two ¹³C isotopes in this compound significantly enhances the precision of dynamic NMR experiments. By placing the labels at specific positions, for example, at the carbonyl carbon and the adjacent methylene carbon of the acetate moiety, or within the ethyl bridge, researchers can selectively probe the dynamics at these sites. The primary NMR parameters used to derive information about molecular reorientation are the spin-lattice relaxation time (T₁), the spin-spin relaxation time (T₂), and the Nuclear Overhauser Effect (NOE).

The spin-lattice relaxation time (T₁) of a ¹³C nucleus is dominated by the dipole-dipole interaction with its directly attached protons. The efficiency of this relaxation mechanism is dependent on the fluctuations of the C-H internuclear vector, which are caused by the rotational motion of the molecule. By measuring the T₁ values for the labeled carbons at different magnetic field strengths, one can map out the spectral density function, which is the Fourier transform of the rotational correlation function.

For a protonated carbon, the relationship between the relaxation rate (R₁ = 1/T₁) and the spectral density function J(ω) is given by:

R₁ = (ħ²γ_C²γ_H²/10r_CH⁶) * [J(ω_H - ω_C) + 3J(ω_C) + 6J(ω_H + ω_C)]

where ħ is the reduced Planck's constant, γ_C and γ_H are the gyromagnetic ratios of carbon and proton, r_CH is the C-H bond length, and ω are the Larmor frequencies. The spectral density function contains information about the rates of molecular tumbling.

The Nuclear Overhauser Effect (NOE) provides complementary information. The NOE enhancement (η) for a ¹³C nucleus upon irradiation of its attached protons is also a function of the spectral density:

η = (γ_H/γ_C) * [6J(ω_H + ω_C) - J(ω_H - ω_C)] / [J(ω_H - ω_C) + 3J(ω_C) + 6J(ω_H + ω_C)]

By analyzing T₁ and NOE data, effective rotational correlation times (τc) can be calculated. buffalo.edunih.gov For a molecule undergoing anisotropic motion, different correlation times will describe the motion of different C-H vectors within the molecule. For example, the C-H vectors in the phenyl group may have different effective correlation times compared to those in the flexible ethyl acetate side chain, reflecting the different motional freedom of these two parts of the molecule.

While specific experimental research findings on the dynamic NMR studies of this compound are not widely available in public literature, the following table illustrates the type of data that would be generated in such a study and how it would be interpreted. The values are hypothetical but representative for a small molecule like phenylethyl acetate in a common organic solvent like CDCl₃ at room temperature.

Table 1: Hypothetical Dynamic NMR Data for this compound in CDCl₃ at 298 K

This table is for illustrative purposes to demonstrate the application of the methodology, as specific experimental data for this isotopically labeled compound is not publicly documented.

Carbon Position (¹³C labeled)T₁ (s)NOE (η)Calculated τc (ps)Interpretation of Molecular Motion
Phenyl C-H (ortho, meta)1.51.825Slower tumbling, indicative of the overall molecular reorientation.
Phenyl C-H (para)1.61.823Slightly faster rotation around the C₁-C₄ axis of the phenyl ring.
Methylene (-CH₂-Ph)1.81.720Increased internal motion and flexibility compared to the rigid phenyl ring.
Methylene (-O-CH₂-)2.01.618Higher degree of segmental motion due to the ether linkage.
Methyl (-CH₃)3.51.5~5Fast internal rotation around its own C₃ axis, largely decoupled from the overall molecular tumbling.

Vi. Environmental and Biogeochemical Cycling Studies Leveraging Phenylethyl 13c2 Acetate

Tracing of Carbon Fate in Environmental Compartments (e.g., soil, water bodies, atmosphere)

The use of stable isotope-labeled compounds like Phenylethyl-13C2-acetate is central to the methodology of Stable Isotope Probing (SIP). SIP enables researchers to follow the path of specific atoms as they are incorporated into different molecules and organisms within an ecosystem. When this compound is introduced into an environmental sample, such as soil or water, the ¹³C-labeled acetate (B1210297) group acts as a beacon.

In soil and water, researchers can track the ¹³C label to determine how the compound is partitioned and where its carbon atoms ultimately reside. For instance, upon microbial breakdown, the labeled acetate can be assimilated into microbial biomass (such as fatty acids or proteins), mineralized to labeled carbon dioxide (¹³CO₂), or transformed into other organic molecules. By analyzing the isotopic composition of these various pools over time, a quantitative picture of carbon flow and sequestration emerges.

In atmospheric studies, labeled volatile organic compounds (VOCs) are invaluable. A key application is in tracing the biogenic sources of atmospheric VOCs. For example, research on poplar plants using ¹³C-labeled precursors has demonstrated how the acetate pool contributes to the emission of volatile esters like methyl acetate. escholarship.orgnih.gov In a parallel fashion, this compound could be used to study the biosynthesis and emission of phenylethyl acetate from plants, such as petunias, or yeasts. nih.gov By supplying a plant or microbial culture with the labeled compound or its precursors, scientists can measure the flux of labeled phenylethyl acetate into the atmosphere, distinguishing it from the background of unlabeled molecules. This allows for the precise quantification of the contribution of specific biological processes to atmospheric carbon levels. escholarship.org

A study on poplar branches fed with a solution containing [¹³C₂]acetate provides a clear analogue for how this compound could be used. Researchers monitored the emissions of different isotopologues (molecules with different numbers of ¹³C atoms) of methyl acetate. The results showed a significant increase in the emission of doubly labeled ([¹³C₂]) methyl acetate, confirming that the externally supplied acetate was being used by the plant to synthesize and release the volatile ester. escholarship.org

Table 1: Example of Isotope Labeling Data from a Tracer Study on Poplar Branches This table is based on data from a study using [¹³C]methanol and [¹³C₂]acetate to trace methyl acetate emissions and demonstrates the principles applicable to a study with this compound. escholarship.org

Time (Hours) Labeled Precursor(s) Introduced Relative Emission of Unlabeled (¹³C₀) Methyl Acetate Relative Emission of Doubly Labeled (¹³C₂) Methyl Acetate
0 No 100% 0%
2 Yes Decreasing Increasing
6 Yes Stabilized Low Approaching Maximum
12 Yes Stabilized Low Maximum Reached

Investigation of Microbial Degradation and Transformation Pathways of Organic Compounds

Microorganisms are the primary drivers of the degradation of organic compounds in the environment. frontiersin.orgd-nb.info Understanding the metabolic pathways they employ is crucial for bioremediation and for comprehending the carbon cycle. This compound serves as an ideal substrate for elucidating these pathways.

The microbial degradation of an ester like phenylethyl acetate is generally initiated by an esterase enzyme, which hydrolyzes the ester bond to release phenylethyl alcohol and acetate. d-nb.info When this compound is used as the substrate, the release of ¹³C-labeled acetate provides definitive proof of this initial catabolic step.

Following this hydrolysis, the labeled acetate enters the central metabolism of the microorganisms. In aerobic bacteria, the phenylacetate (B1230308) catabolic pathway is a common route for breaking down aromatic compounds. nih.gov This pathway involves the activation of the aromatic compound to a CoA thioester, followed by a series of enzymatic reactions including epoxidation, ring cleavage, and beta-oxidation, ultimately yielding acetyl-CoA and succinyl-CoA. nih.gov By using this compound and analyzing the isotopic enrichment in downstream metabolites, researchers can confirm the activity of this pathway and identify the specific microorganisms responsible through techniques like protein-SIP. osti.gov This approach has been successfully used to identify acetate-utilizing bacteria in complex microbial communities. osti.gov

Anaerobic degradation pathways are fundamentally different and often involve the addition of the hydrocarbon to fumarate. researchgate.net In either aerobic or anaerobic scenarios, the ¹³C label from this compound provides an unambiguous signal to follow, allowing for the identification of novel intermediates and the verification of predicted metabolic steps. nih.govresearchgate.net

Table 2: Key Steps in the Aerobic Phenylacetate Catabolic Pathway This pathway represents a likely fate for intermediates derived from phenylethyl acetate degradation. The use of this compound would allow researchers to trace the flow of the labeled carbon through these steps. nih.gov

Step Enzyme(s) Reaction Description Role of Isotopic Labeling
1 Phenylacetate-CoA ligase Activation of the aromatic acid to its CoA thioester. Tracing the incorporation of labeled acetate into central metabolism post-hydrolysis.
2 Multicomponent Oxygenase (PaaABCDE) Epoxidation of the aromatic ring of phenylacetyl-CoA. Confirming flux through the pathway by detecting labeled intermediates.
3 Isomerase/Hydrolase Isomerization of the epoxide to an oxepin, followed by hydrolytic ring cleavage. Identifying labeled ring-cleavage products.
4 β-Oxidation enzymes Further degradation of the cleaved ring. Quantifying the production of labeled acetyl-CoA and succinyl-CoA.

Assessment of Volatile Organic Compound (VOC) Emissions and Atmospheric Chemistry Contributions

Phenylethyl acetate is classified as a Volatile Organic Compound (VOC), a group of chemicals that significantly impacts atmospheric chemistry by contributing to the formation of ground-level ozone and secondary organic aerosols (SOAs). copernicus.orgresearchgate.netescholarship.org Assessing the sources and emission rates of specific VOCs is critical for air quality modeling and the development of effective pollution control strategies. copernicus.orgsharif.edu

This compound can be used as a tracer to quantify emissions from specific sources and to study its subsequent chemical transformations in the atmosphere. For example, in an industrial park with multiple potential sources, releasing a small, known amount of labeled this compound (a technique known as a tracer release study) would allow researchers to track its dispersion and dilution. By measuring the ratio of labeled to unlabeled phenylethyl acetate at various downwind locations, the contribution of that specific source to local air pollution can be accurately determined.

Table 3: Representative VOCs and Concentration Ranges in Industrial Air This table provides context for the types of compounds monitored in VOC assessment studies, where a tracer like this compound would be used to isolate a specific source. Data is representative of findings in chemical industrial parks. nih.gov

Compound Class Example Compound Typical Concentration Range (μg·m⁻³)
Alkanes Butane 5 - 50
Alkenes Pentene 10 - 210
Aromatics Xylene 15 - 60
Esters Ethyl acetate 10 - 250
Halocarbons Dichloroethane 5 - 220
Aldehydes Acetaldehyde 10 - 275

Vii. Future Directions and Emerging Research Avenues for Phenylethyl 13c2 Acetate

Integration with Advanced Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems Biology Approaches

The integration of stable isotope tracers with omics technologies provides a powerful framework for systems biology, enabling researchers to connect metabolic fluxes with changes in gene and protein expression. nih.gov The 13C atoms from the acetate (B1210297) group of Phenylethyl-13C2-acetate can be traced as they are incorporated into various biomolecules, offering a dynamic view of cellular metabolism. bohrium.com

In the field of proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have become fundamental for quantitative analysis. nih.gov While SILAC typically involves labeling with heavy amino acids, a tracer compound like this compound can be used in dynamic or pulsed SILAC (pSILAC) experiments. nih.gov After cellular uptake and enzymatic cleavage of the ester, the 13C2-labeled acetate can enter central carbon metabolism, primarily as acetyl-CoA. These labeled carbon atoms can then be incorporated into newly synthesized amino acids and, subsequently, into proteins. By using mass spectrometry, researchers can track the rate of incorporation of these 13C atoms into the proteome, providing insights into protein synthesis and turnover rates under various conditions. nih.govasm.org This approach, known as protein stable-isotope probing (protein-SIP), has been used to track carbon flow in complex microbial communities. asm.org

A systems biology approach would simultaneously quantify changes at multiple molecular levels. For instance, a study could pair 13C tracer analysis from this compound with transcriptomics (RNA-seq) and quantitative proteomics (e.g., using TMT mass spectrometry). d-nb.info This would allow for the correlation of metabolic shifts with genome-wide changes in mRNA and protein abundance, revealing how metabolic reprogramming is regulated at the transcriptional and translational levels. d-nb.infoembopress.org Such integrated analyses are crucial for understanding the complex interplay between different molecular layers that governs cellular function and adaptation. nih.gov

Molecule TypePotential Labeled Intermediate/ProductResearch ApplicationRelevant Omics Technology
Metabolite[13C2]-Acetyl-CoATracing entry into central carbon metabolism.Metabolomics (LC-MS, NMR) bohrium.comnih.gov
Metabolite13C-Labeled Citrate (B86180) Cycle IntermediatesQuantifying TCA cycle flux. bohrium.comMetabolomics (LC-MS, NMR)
Amino Acid13C-Labeled Glutamate (B1630785), AspartateStudying amino acid biosynthesis pathways.Metabolomics, Proteomics nih.gov
ProteinNewly Synthesized 13C-Labeled ProteinsMeasuring protein turnover and synthesis rates. asm.orgProteomics (Mass Spectrometry) embopress.org
Lipid13C-Labeled Fatty Acids/SterolsInvestigating de novo lipogenesis.Lipidomics (LC-MS)

Development of Novel In Situ and Real-Time Isotope Tracking Methodologies

A significant frontier in isotope research is the ability to track metabolic processes in real-time and in situ, observing molecular transformations as they happen within living cells or tissues. researchgate.net Traditional methods often rely on analyzing samples at discrete time points, missing the transient dynamics of metabolic networks.

Recent advancements in hyperpolarization techniques, particularly dissolution dynamic nuclear polarization (d-DNP), have revolutionized NMR spectroscopy for metabolic studies. researchgate.netacs.org Hyperpolarization can increase the NMR signal of 13C-labeled substrates by over 10,000-fold, enabling real-time tracking of their metabolic fate. pnas.org For example, researchers have successfully used this approach to monitor the conversion of hyperpolarized [1-13C]pyruvate into [1-13C]lactate and [13C]bicarbonate in living cells and ex vivo brain slices, providing a direct window into central carbon metabolism and cellular energetic state. acs.orgnih.gov

Following this paradigm, a methodology could be developed for hyperpolarizing this compound or, more likely, its precursor sodium [1,2-13C2]acetate. isotope.com Upon introduction into a biological system, the intense signal from the hyperpolarized 13C nuclei would allow for the real-time tracking of the acetate group as it is processed by enzymes and enters metabolic pathways. This would enable the non-invasive measurement of metabolic fluxes with high temporal resolution. pnas.org Custom-built bioreactors compatible with NMR spectrometers further enhance this capability, allowing for the analysis of 3D cell models under controlled conditions, bridging the gap between traditional 2D cell culture and complex in vivo systems. researchgate.netacs.org

MethodologyPrincipleKey AdvantagePotential Application for 13C2-Acetate
Hyperpolarized 13C NMR SpectroscopySignal enhancement of 13C nuclei via dynamic nuclear polarization (DNP). pnas.orgEnables real-time tracking of metabolic conversions in vivo/in situ. researchgate.netacs.orgReal-time monitoring of acetate uptake and entry into the TCA cycle.
Real-Time Mass SpectrometryContinuous sampling and ionization of volatile metabolites from a living system.High-frequency tracking of labeled products in emissions (e.g., 13CO2). researchgate.netMonitoring the rate of acetate oxidation to 13CO2.
Confocal Raman MicroscopyVibrational spectroscopy combined with high-resolution imaging.Subcellular localization of isotopically labeled compounds without fixation.Visualizing the accumulation of 13C-labeled lipids in lipid droplets.

Theoretical and Computational Chemistry Approaches for Predicting Isotopic Effects and Molecular Behavior

Computational chemistry provides an indispensable tool for interpreting and predicting the outcomes of isotope labeling. By modeling molecules and reactions in silico, researchers can gain a deeper understanding of the principles governing isotopic effects and molecular behavior, which can be difficult to probe experimentally.

One major application is the prediction of NMR chemical shifts. Algorithms using density functional theory (DFT) can calculate the chemical shifts of 13C and other nuclei with high accuracy. nih.gov These predictions are invaluable for assigning signals in complex NMR spectra and for confirming the structure of novel labeled compounds. acs.org Machine learning models trained on large databases of computed and experimental shifts are further improving the speed and accuracy of these predictions. chemrxiv.org

Another critical area is the calculation of kinetic isotope effects (KIEs). The KIE is a sensitive probe of reaction mechanisms, as it reflects changes in bonding to the isotopic atom in the transition state. harvard.edunih.gov For example, a primary 13C KIE can help distinguish between different nucleophilic substitution pathways (e.g., SN1 vs. SN2). nih.gov Computational models can predict KIEs for various proposed mechanisms, and comparison with experimentally measured values can provide strong evidence for a specific reaction pathway. harvard.edu This approach could be used to study the enzymatic or chemical cleavage of this compound, elucidating the transition state structure of the reaction. Advanced theoretical frameworks, such as the nuclear-electronic orbital (NEO) method, are emerging to study more subtle phenomena like geometric isotope effects, where isotopic substitution (e.g., H vs. D) alters bond lengths and angles. chemrxiv.org

Computational MethodPredicted PropertyApplication for this compoundReference Finding
Density Functional Theory (DFT)NMR Chemical ShiftsAiding in the structural verification and spectral assignment of the compound and its metabolites.DFT can predict 13C chemical shifts with an RMS deviation of ~1 ppm. nih.gov
DFT / Ab Initio MethodsKinetic Isotope Effects (KIEs)Elucidating the mechanism of ester cleavage by comparing calculated and experimental KIEs.Computations can quantitatively reproduce experimental KIEs to distinguish between SN1 and SN2 mechanisms. nih.gov
Machine Learning (ML) ModelsNMR Chemical ShiftsRapid and accurate prediction of 13C shifts for high-throughput analysis.DFT+ML models can predict 13C chemical shifts with an RMSD as low as 2.10 ppm. chemrxiv.org
Molecular Dynamics (MD)Conformational DynamicsSimulating the interaction of the molecule with enzyme active sites or cell membranes.MD simulations can reveal conformational equilibria and the influence of substituents. acs.org
Nuclear-Electronic Orbital (NEO) DFTGeometric Isotope EffectsInvestigating subtle changes in bond length and angles upon isotopic substitution in interactions. chemrxiv.orgIsotope substitution (H > D > T) systematically decreases bond lengths in hydrogen bonds. chemrxiv.org

Potential Applications in Material Science and Engineering for Labeled Polymer/Derivative Synthesis

Isotopically labeled compounds are not limited to biological research; they also offer significant advantages in material science and engineering. Incorporating stable isotopes like 13C into polymers and other materials provides a powerful, non-destructive probe for studying material structure, dynamics, and degradation. rsc.org

The synthesis of 13C-labeled polymers can be achieved by using labeled monomers. rsc.orgacs.org this compound could serve as a precursor for such monomers. For example, the phenylethyl group is structurally related to styrene, a ubiquitous monomer. Chemical modification could convert the phenylethyl moiety into a polymerizable unit, carrying the 13C2 label in its side chain. Alternatively, the labeled acetate group could be used to synthesize other labeled building blocks. A versatile approach involves generating [13C2]-acetylene from [13C2]-calcium carbide, which can then be used in a wide range of organic transformations to create labeled vinyl derivatives suitable for polymerization. rsc.orgresearchgate.net

Once synthesized, these 13C-labeled polymers can be analyzed with techniques like solid-state NMR spectroscopy. The 13C label acts as a spectroscopic reporter, allowing for detailed investigation of polymer chain conformation, packing, and dynamics in the solid state. acs.org This is particularly useful for characterizing the structure of complex polymer networks, such as thermosets and covalent adaptable networks (CANs), where the labeled molecule can act as a crosslinker. rsc.org Furthermore, the label can be used to trace the degradation of polymers in environmental or industrial settings, providing clear insights into the fate of the material over time.

Labeled MaterialPotential Synthetic RouteAnalytical Benefit of 13C LabelExample Application
13C-Labeled Polystyrene DerivativePolymerization of a styrene-like monomer derived from the phenylethyl group.Probing polymer chain dynamics and conformation via solid-state NMR. acs.orgStudying the molecular structure of high-performance plastics.
13C-Labeled Polyvinyl Acetate (PVA)Polymerization of vinyl acetate synthesized using the 13C2-acetate group. rsc.orgTracking the chemical modification or degradation of the acetate side chains.Investigating the curing process of adhesives or the hydrolysis of PVA.
13C-Labeled PolyesterPolycondensation using a diol or diacid synthesized from a 13C2-labeled precursor.Quantifying the extent of biodegradation by monitoring the release of labeled fragments.Assessing the environmental fate of biodegradable plastics.
Epoxy Thermoset with Labeled CrosslinkerUsing a labeled, functionalized molecule derived from this compound as a crosslinking agent. rsc.orgCharacterizing the structure and homogeneity of the crosslinked network.Optimizing the properties of composite materials or coatings.

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for Phenylethyl-13C2-acetate, and how can isotopic purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves esterification of 13C2-labeled phenylethanol with acetic anhydride under anhydrous conditions. Isotopic purity (>98%) is confirmed via 13C-NMR and LC-MS, with purification steps (e.g., preparative HPLC) to remove unlabeled byproducts. Ensure reaction vessels are moisture-free to prevent hydrolysis, and use deuterated solvents for in-situ monitoring .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

  • Methodological Answer : LC-MS/MS with stable isotope dilution (SID) is preferred for quantification in biological samples. For structural confirmation, 13C-NMR (125 MHz, CDCl3) resolves isotopic shifts. GC-FID with a polar capillary column (e.g., DB-WAX) can separate labeled and unlabeled analogs, but cross-validate with MS to avoid co-elution artifacts .

Q. How should researchers handle and store this compound to maintain stability and prevent isotopic exchange?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (argon/nitrogen). Avoid aqueous buffers or high humidity to minimize hydrolysis. Use glassware instead of plastic to reduce adsorption. Conduct stability tests via periodic LC-MS analysis over 6–12 months to detect degradation or isotopic dilution .

Advanced Research Questions

Q. How can isotopic tracing with this compound be optimized for metabolic flux analysis in plant or mammalian systems?

  • Methodological Answer : Administer the compound at sub-micromolar concentrations to avoid cytotoxicity. Use time-course sampling paired with high-resolution MS to track 13C incorporation into downstream metabolites (e.g., phenylpropanoids or acetyl-CoA derivatives). Normalize data to cell count or protein content, and apply compartmental modeling (e.g., INCA software) to resolve pathway fluxes .

Q. What strategies resolve contradictions in isotopic enrichment data when using this compound across different experimental models?

  • Methodological Answer : Discrepancies often arise from variations in cellular uptake efficiency or background 12C interference. Perform spike-and-recovery assays to quantify matrix effects. Validate with orthogonal methods (e.g., isotope ratio mass spectrometry vs. NMR) and apply statistical tools like Bland-Altman plots to assess inter-method bias .

Q. How should researchers design dose-response studies with this compound to ensure reproducibility in enzyme inhibition assays?

  • Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) in triplicate, with negative controls (unlabeled acetate) to account for isotopic effects. Pre-incubate enzymes with the inhibitor for ≥30 minutes to reach equilibrium. Analyze data using nonlinear regression (Hill equation) and report IC50 values with 95% confidence intervals .

Data Presentation and Reproducibility

Q. What are the best practices for reporting isotopic enrichment data in publications?

  • Methodological Answer : Include raw mass isotopomer distributions (MIDs) as supplementary tables. Normalize to internal standards and specify instrument parameters (e.g., MS resolution: 60,000 at m/z 200). Use SI units for concentrations and adhere to MIAPE (Minimum Information About a Proteomics Experiment) guidelines for metadata .

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